Cas no 1971854-74-6 ((2R)-2-(dimethylamino)pentanoic acid)

(2R)-2-(dimethylamino)pentanoic acid 化学的及び物理的性質
名前と識別子
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- CID 30030436
- D-Norvaline, N,N-dimethyl-
- (2R)-2-(dimethylamino)pentanoic acid
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- MDL: MFCD30501979
- インチ: 1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
- InChIKey: HVNMCCPQUIEPCT-ZCFIWIBFSA-N
- ほほえんだ: C(O)(=O)[C@@H](CCC)N(C)C
じっけんとくせい
- 密度みつど: 0.992±0.06 g/cm3(Predicted)
- ふってん: 215.7±23.0 °C(Predicted)
- 酸性度係数(pKa): 2.08±0.20(Predicted)
(2R)-2-(dimethylamino)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341612-1.0g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-341612-0.05g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 0.05g |
$612.0 | 2023-09-03 | ||
Enamine | EN300-341612-5.0g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 5.0g |
$2110.0 | 2023-02-23 | ||
Enamine | EN300-341612-2.5g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 2.5g |
$1428.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045117-5g |
(2R)-2-(Dimethylamino)pentanoic acid |
1971854-74-6 | 95% | 5g |
¥7644.0 | 2023-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045117-1g |
(2R)-2-(Dimethylamino)pentanoic acid |
1971854-74-6 | 95% | 1g |
¥2639.0 | 2023-03-12 | |
Enamine | EN300-341612-1g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 1g |
$728.0 | 2023-09-03 | ||
Enamine | EN300-341612-5g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 5g |
$2110.0 | 2023-09-03 | ||
Enamine | EN300-341612-0.25g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 0.25g |
$670.0 | 2023-09-03 | ||
Enamine | EN300-341612-0.1g |
(2R)-2-(dimethylamino)pentanoic acid |
1971854-74-6 | 0.1g |
$640.0 | 2023-09-03 |
(2R)-2-(dimethylamino)pentanoic acid 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
(2R)-2-(dimethylamino)pentanoic acidに関する追加情報
Recent Advances in the Study of (2R)-2-(dimethylamino)pentanoic acid (CAS: 1971854-74-6) in Chemical Biology and Pharmaceutical Research
The compound (2R)-2-(dimethylamino)pentanoic acid (CAS: 1971854-74-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This non-proteinogenic amino acid derivative, characterized by its chiral center and dimethylamino functional group, has been explored for its role in modulating biological pathways, particularly in the context of neurological disorders and metabolic diseases. Recent studies have highlighted its utility as a building block in peptide synthesis and as a potential pharmacophore in drug design.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of (2R)-2-(dimethylamino)pentanoic acid, revealing its enhanced blood-brain barrier permeability compared to its (2S)-enantiomer. The research employed in vitro and in vivo models to demonstrate its stability under physiological conditions and its potential as a carrier for CNS-targeted drug delivery. Molecular docking simulations further suggested its affinity for neurotransmitter receptors, opening new avenues for treating neurodegenerative diseases.
In the realm of synthetic chemistry, a breakthrough was achieved in 2024 with the development of an asymmetric synthesis route for (2R)-2-(dimethylamino)pentanoic acid, as reported in Organic Letters. The novel catalytic system, utilizing a chiral palladium complex, achieved 98% enantiomeric excess with a yield of 85%, addressing previous challenges in stereoselective synthesis. This advancement is particularly significant for scaling up production while maintaining the compound's chiral purity, a critical factor for pharmaceutical applications.
Recent preclinical studies have explored the therapeutic potential of derivatives of (2R)-2-(dimethylamino)pentanoic acid in metabolic disorders. A research team at MIT demonstrated that acylated derivatives of this compound act as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Their findings, published in Cell Metabolism (2024), showed promising results in improving insulin sensitivity in diabetic mouse models without the adverse effects associated with current AMPK activators.
The safety profile of (2R)-2-(dimethylamino)pentanoic acid was comprehensively evaluated in a 2023 toxicology study conducted by the European Medicines Agency. The results indicated favorable acute and subchronic toxicity profiles across tested species, with no observed genotoxic effects at therapeutic doses. These findings support its potential transition to clinical trials, particularly for applications in neurological indications where existing treatments face limitations in efficacy and safety.
Looking forward, the unique properties of (2R)-2-(dimethylamino)pentanoic acid (CAS: 1971854-74-6) position it as a versatile scaffold for pharmaceutical development. Current research directions include its incorporation into peptide-based therapeutics for Alzheimer's disease, development as a standalone treatment for metabolic syndrome, and exploration as a chiral auxiliary in asymmetric synthesis. The compound's dual functionality as both a biologically active moiety and a synthetic building block continues to drive innovative research across multiple disciplines within chemical biology and medicinal chemistry.
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